Enhanced Lipophilicity (XLogP3 1.8) Over Unsubstituted 4-Piperidinones: A >5-Fold LogP Increase
1,5-Dimethyl-2-phenyl-4-piperidinone exhibits an XLogP3-AA of 1.8, which is substantially higher than the logP of N‑methyl‑4‑piperidone (reported values ranging from -0.35 to 0.22) [1]. This ~1.6–2.15 log unit difference corresponds to a >5‑fold increase in lipophilicity, directly influencing predicted membrane permeability and distribution volume.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | 1.8 (XLogP3-AA) |
| Comparator Or Baseline | N‑methyl‑4‑piperidone: LogP -0.35 to 0.22 |
| Quantified Difference | ≥1.6 log unit increase (~5–100× higher lipophilicity) |
| Conditions | Computed properties (PubChem XLogP3; experimental/calculated LogP for comparator) |
Why This Matters
Higher lipophilicity is a key determinant for CNS penetration and cell membrane permeability, making this compound a more suitable starting point for neuroactive or intracellular-targeting agents compared to more polar, unsubstituted piperidinones.
- [1] PubChem. (2009). Compound Summary: (2R,5R)-1,5-dimethyl-2-phenylpiperidin-4-one. CID 29947490. View Source
